2-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c18-14-4-2-1-3-13(14)17(23)19-5-8-25-16-11-15(20-12-21-16)22-6-9-24-10-7-22/h1-4,11-12H,5-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXXRAPJNXSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Morpholinopyrimidine Intermediate: The synthesis begins with the preparation of the 6-morpholinopyrimidine intermediate. This is achieved by reacting 4-chloropyrimidine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.
Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom. This can be accomplished by reacting the intermediate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Benzamide: The final step involves coupling the fluorinated intermediate with 2-(2-hydroxyethyl)benzamide. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Features
- Core Benzamide Scaffold : All compounds share a 2-fluorobenzamide core, which is critical for maintaining π-π stacking and hydrogen-bonding interactions with kinase active sites.
- Substituent Variations: Target Compound: The ethyloxy bridge connects to a 6-morpholinopyrimidin-4-yl group. Morpholine enhances solubility, while the pyrimidine ring may improve binding specificity. Evidence Compounds:
- 14an, 14ao, 14ap : Feature pyridyl-ethyl groups (pyridin-2-yl, pyridin-3-yl, pyridin-4-yl) attached to the benzamide. Pyridyl groups contribute aromaticity and moderate basicity.
- Piperidine Substituent: Evidence compounds include a benzo[d][1,3]dioxol-5-yloxy-piperidine moiety, absent in the target compound. This group likely increases lipophilicity and steric bulk .
Pharmacological Implications (Hypothetical)
- Solubility: The morpholinopyrimidine group in the target compound likely improves aqueous solubility compared to the pyridyl or benzo[d][1,3]dioxol-5-yloxy groups in evidence compounds.
- Selectivity: Pyridyl and imidazole groups in evidence compounds may favor interactions with GRK2’s hydrophobic pockets, while morpholinopyrimidine could engage in unique hydrogen-bonding networks, altering kinase selectivity.
- Metabolic Stability : Fluorine in the benzamide core (common to all compounds) may reduce metabolic degradation, whereas the benzo[d][1,3]dioxole group in evidence compounds could increase susceptibility to oxidative metabolism .
Biological Activity
2-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
- Molecular Formula : C16H20FN3O2
- Molecular Weight : 303.35 g/mol
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it acts as a modulator of various kinases, potentially influencing pathways related to cell proliferation and survival.
Anticancer Properties
- Inhibition of Tumor Growth : Studies have shown that this compound exhibits significant anticancer properties by inhibiting the growth of tumor cells in vitro and in vivo. It has been particularly effective against certain types of cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The compound has been demonstrated to inhibit the activity of Polo-like kinase 4 (PLK4), a key regulator in centriole duplication and a target for cancer therapy. By inhibiting PLK4, the compound may prevent abnormal cell division, which is a hallmark of cancer progression .
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses. It has been noted to reduce the production of pro-inflammatory cytokines in various models, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : In a recent study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM, indicating potent activity against these cells .
- Inflammatory Response Modulation : Another study evaluated the effects of this compound on macrophage activation. Results indicated that it significantly reduced TNF-alpha production when macrophages were stimulated with LPS, highlighting its potential as an anti-inflammatory agent .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide, and how do reaction conditions impact yield?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the preparation of a pyrimidine intermediate. For example, the pyrimidine ring (6-morpholinopyrimidin-4-ol) is synthesized using nucleophilic substitution between 4-chloro-6-morpholinopyrimidine and a fluorinated benzamide precursor. Key steps include:
- Coupling : Reaction of 2-fluoro-benzoyl chloride with 2-((6-morpholinopyrimidin-4-yl)oxy)ethylamine under basic conditions (e.g., potassium carbonate in acetonitrile) .
- Optimization : Solvent choice (e.g., DMF vs. THF), temperature (60–80°C), and catalyst (e.g., Hünig’s base) significantly affect yields. Lower temperatures (≤60°C) reduce side reactions like hydrolysis of the morpholine ring .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., fluorine’s deshielding effect on adjacent protons, morpholine’s singlet at δ 3.6–3.8 ppm) .
- X-Ray Crystallography : Resolves ambiguities in stereochemistry, as seen in structurally analogous fluorinated benzamides with disordered morpholine groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 404.15) and fragmentation patterns .
Q. How do the fluorine and morpholine groups influence the compound’s physicochemical properties?
- Methodological Answer :
- Fluorine : Enhances lipophilicity (logP ≈ 2.8) and metabolic stability by reducing cytochrome P450-mediated oxidation .
- Morpholine : Improves solubility in polar solvents (e.g., logS = −3.2 in water) due to its hydrophilic oxygen atom, critical for bioavailability .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., IC variability) be resolved for this compound?
- Methodological Answer :
- Orthogonal Assays : Use fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate binding affinity discrepancies .
- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to stabilize the compound’s charged morpholine group, reducing nonspecific binding .
- Replicate Studies : Conduct triplicate experiments with blinded controls to minimize batch-to-batch variability in enzyme sources (e.g., Factor Xa vs. thrombin) .
Q. What mechanistic hypotheses explain this compound’s inhibition of kinase or protease targets?
- Methodological Answer :
- Docking Studies : The morpholine oxygen forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases), while the fluorine enhances π-π stacking in hydrophobic pockets .
- Enzyme Kinetics : Competitive inhibition is inferred from Lineweaver-Burk plots showing increased without changes, suggesting active-site competition .
Q. What in silico strategies predict off-target interactions or toxicity risks?
- Methodological Answer :
- QSAR Modeling : Use descriptors like topological polar surface area (TPSA ≈ 80 Ų) to predict blood-brain barrier permeability and hepatotoxicity .
- Molecular Dynamics (MD) : Simulate binding to hERG channels (a cardiotoxicity marker) by analyzing electrostatic interactions between fluorine and channel residues .
Q. Which methodologies assess environmental persistence and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C to identify labile bonds (e.g., morpholine-ether cleavage under acidic conditions) .
- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for hydroxylated or defluorinated byproducts .
Q. How can structure-activity relationship (SAR) studies optimize its selectivity for a target enzyme?
- Methodological Answer :
- Scaffold Modifications : Replace morpholine with piperazine to test steric effects on binding pocket access .
- Fluorine Positioning : Compare 2-fluoro vs. 3-fluoro analogs to map electronic effects on inhibitory potency (e.g., IC shifts from 50 nM to 200 nM) .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
